

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

CAS number 1220033-10-2

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Compound of Interest

Compound Name: 3-((4-Chlorobenzyl)oxy)piperidine
hydrochloride

Cat. No.: B1455446

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An In-depth Technical Guide to **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** (CAS No. 1220033-10-2): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**, a molecule of interest within the domain of medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure, present in a vast array of pharmaceuticals targeting a wide range of diseases.^[1] This document delineates the core physicochemical properties of the title compound, presents a robust, field-proven synthetic methodology, and outlines a comprehensive analytical workflow for structural verification and purity assessment. Furthermore, it explores the compound's potential therapeutic applications by drawing logical inferences from structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research and development programs.

Introduction and Compound Profile

The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties which can enhance a molecule's druggability.^[1] Its presence often improves metabolic stability, facilitates transport across biological membranes, and allows for precise three-dimensional orientation of appended pharmacophoric groups.^[1] **3-((4-**

Chlorobenzyl)oxy)piperidine hydrochloride incorporates this key heterocycle, functionalized with a 4-chlorobenzyl ether moiety. This substitution pattern makes it a valuable intermediate and a potential pharmacophore in its own right.

It is critical to note a discrepancy in the public domain regarding the assigned CAS number. While this guide focuses on the structure explicitly named **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**, the associated CAS number 1220033-10-2 is not consistently and authoritatively linked to this specific molecule. Researchers should exercise due diligence and confirm compound identity via the analytical methods described herein, rather than relying solely on the CAS number.

Physicochemical Properties

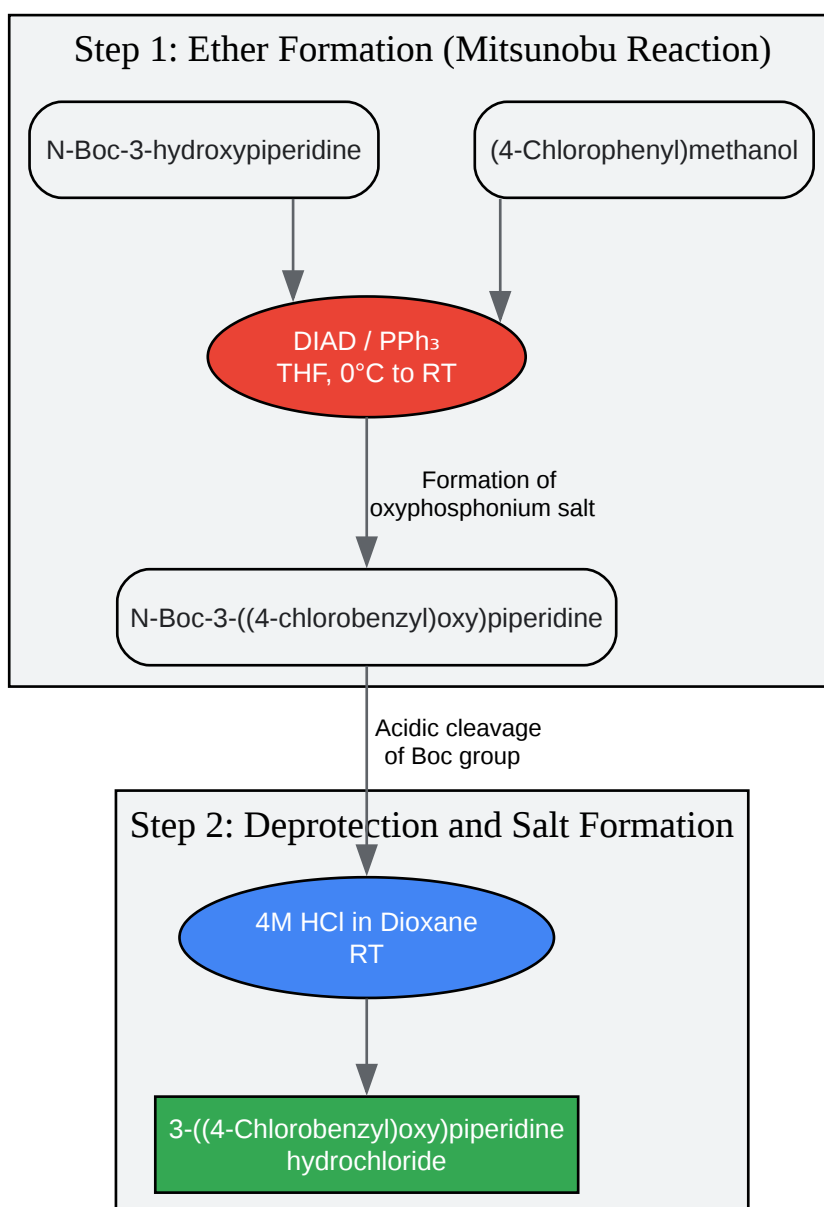
The fundamental properties of the molecule are summarized below. These values are calculated based on the chemical structure and should be confirmed empirically.

Property	Value	Source
Chemical Name	3-((4-Chlorobenzyl)oxy)piperidine hydrochloride	-
CAS Number	1220033-10-2	(User-provided)
Molecular Formula	C ₁₂ H ₁₇ Cl ₂ NO	Sinfoo Biotech[2]
Molecular Weight	262.18 g/mol	Sinfoo Biotech[2]
Canonical SMILES	<chem>C1CCNC(C1)OCC2=CC=C(C=C2)Cl.Cl</chem>	-
InChI Key	InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-7-1-2-8-14-12;/h3-6,12,14H,1-2,7-9H2;1H	-
Appearance	White to off-white solid (Predicted)	-

Proposed Synthesis and Mechanistic Rationale

The synthesis of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** hinges on the formation of a robust ether linkage. While several methods exist, a modified Mitsunobu reaction or a classical Williamson ether synthesis represents the most logical and efficient pathways. The Mitsunobu reaction is often preferred in modern synthesis due to its exceptionally mild conditions and high functional group tolerance, which is particularly relevant when working with protected piperidines.^[3]

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** from commercially available starting materials.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

- To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq), (4-chlorophenyl)methanol (1.1 eq), and triphenylphosphine (PPh_3 , 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0°C , add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours. The causality here is the in-situ formation of an oxyphosphonium salt from the alcohol, which is then displaced by the alkoxide of the hydroxypiperidine in an $\text{S}_\text{N}2$ reaction.[3]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane).
- Upon completion, concentrate the mixture under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the protected intermediate as a clear oil.

Step 2: Synthesis of **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**

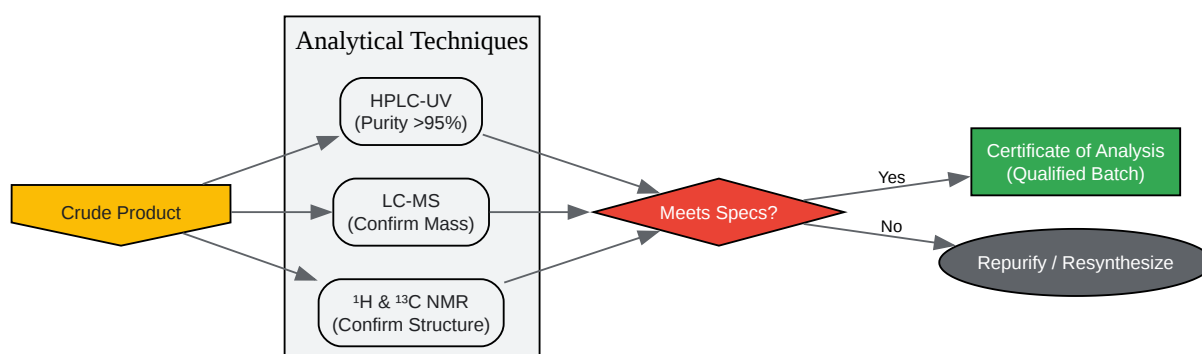
- Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq) from Step 1 in a minimal amount of dichloromethane.
- Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.
- Monitor the deprotection by TLC until the starting material is fully consumed.

- Concentrate the reaction mixture under reduced pressure.
- Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.
- Dry the resulting white solid under high vacuum to yield the final product, **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride**.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures that the material meets the standards required for subsequent research.

Analytical Workflow Diagram



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Caption: A standard QC workflow for compound validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the final compound. The chlorobenzyl moiety provides a strong UV chromophore, making UV detection highly sensitive.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 10% to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 254 nm.
- Acceptance Criteria: Purity \geq 95%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To confirm the molecular weight of the compound.
- Methodology: Utilize the same LC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.
- Expected Ion: $[M+H]^+$ corresponding to the free base ($C_{12}H_{16}ClNO$). Calculated m/z: 226.09.

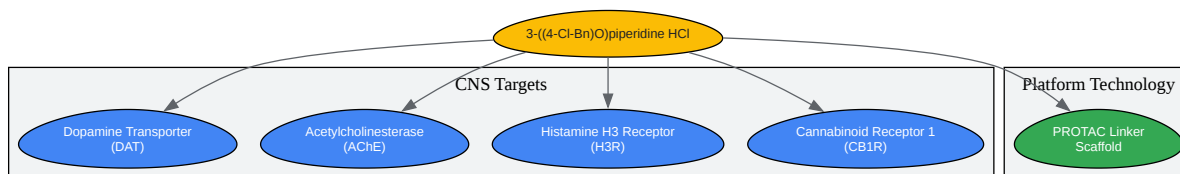
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide unambiguous structural confirmation.
- Solvent: Deuterated methanol (CD_3OD) or dimethyl sulfoxide ($DMSO-d_6$).
- 1H NMR (Predicted): Expect signals corresponding to the aromatic protons of the 4-chlorobenzyl group (two doublets in the ~7.3-7.4 ppm range), a singlet for the benzylic $-CH_2-$ protons (~4.5 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm).
- ^{13}C NMR (Predicted): Expect signals for the 4 distinct aromatic carbons, the benzylic carbon (~70 ppm), the piperidine carbon bearing the oxygen (~75-80 ppm), and the remaining piperidine carbons.

Potential Applications in Drug Discovery

While specific biological data for **3-((4-Chlorobenzyl)oxy)piperidine hydrochloride** is not widely published, its structural motifs suggest several high-potential therapeutic applications based on established pharmacology of related analogs.

Potential Biological Targets Diagram



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Caption: Potential biological roles based on related structures.

- Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs targeting the CNS.[1]
 - Dopamine Transporter (DAT) Inhibition: A structurally similar compound with an iodobenzyl group showed strong inhibitory effects on DAT, suggesting potential applications in treating depression or ADHD.[4]
 - Cholinesterase Inhibition: Numerous benzylpiperidine and oxypiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3][5][6]
 - Histamine H3 Receptor Antagonism: 4-oxypiperidine ethers have been developed as antagonists of the H3 receptor, another promising target for cognitive enhancement.[3]
- Platform Technology in Drug Development:

- PROTAC Linkers: Related iodobenzyl oxy piperidine structures are explicitly sold as linkers for creating Proteolysis Targeting Chimeras (PROTACs), a novel modality for targeted protein degradation.[7] The title compound could serve as a versatile building block for developing new PROTACs.

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related chemicals should be used for preliminary hazard assessment.

- GHS Classification (Predicted): Based on similar compounds, it is likely classified as GHS07 (Exclamation Mark).[8]
- Hazard Statements (Predicted): H319 - Causes serious eye irritation.[8]
- Precautionary Statements (Predicted): P280 - Wear protective gloves/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- Handling: Should be handled by technically qualified personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Conclusion

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical entity with significant potential as a building block and pharmacological tool. Its synthesis is achievable through established and reliable organic chemistry protocols. This guide provides the necessary framework for its synthesis, purification, and rigorous analytical characterization. The structural similarity to known bioactive molecules suggests promising avenues for exploration in CNS drug discovery and as a scaffold in novel therapeutic platforms like PROTACs. As with any research chemical, empirical validation of these proposed protocols and hypotheses is the essential next step for any research program.

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